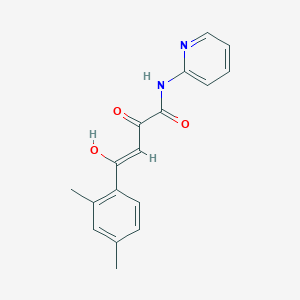![molecular formula C11H12ClN3OS B11076865 N-{[(2-chlorophenyl)carbamothioyl]amino}cyclopropanecarboxamide](/img/structure/B11076865.png)
N-{[(2-chlorophenyl)carbamothioyl]amino}cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-chlorophenyl)carbamothioyl]amino}cyclopropanecarboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclopropane ring, a chlorophenyl group, and a carbamothioyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-chlorophenyl)carbamothioyl]amino}cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with an amine or thiol precursor.
Formation of the Carbamothioyl Moiety: The carbamothioyl group is formed by reacting an isothiocyanate with an amine, resulting in the formation of a thiourea derivative.
Coupling Reactions: The final step involves coupling the cyclopropane carboxylic acid derivative with the chlorophenyl thiourea intermediate under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-{[(2-chlorophenyl)carbamothioyl]amino}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals or pharmaceuticals, where its unique structure can impart desirable properties to the final product.
作用機序
The mechanism of action of N-{[(2-chlorophenyl)carbamothioyl]amino}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-{[(2-bromophenyl)carbamothioyl]amino}cyclopropanecarboxamide: Similar structure but with a bromine atom instead of chlorine.
N-{[(2-fluorophenyl)carbamothioyl]amino}cyclopropanecarboxamide: Similar structure but with a fluorine atom instead of chlorine.
N-{[(2-methylphenyl)carbamothioyl]amino}cyclopropanecarboxamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
N-{[(2-chlorophenyl)carbamothioyl]amino}cyclopropanecarboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific targets, potentially increasing its efficacy in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
特性
分子式 |
C11H12ClN3OS |
|---|---|
分子量 |
269.75 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-3-(cyclopropanecarbonylamino)thiourea |
InChI |
InChI=1S/C11H12ClN3OS/c12-8-3-1-2-4-9(8)13-11(17)15-14-10(16)7-5-6-7/h1-4,7H,5-6H2,(H,14,16)(H2,13,15,17) |
InChIキー |
FNUNALVHIOTNGO-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NNC(=S)NC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1Z)-N'-hydroxy-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide](/img/structure/B11076782.png)
![4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B11076784.png)
![Methyl 1-[(2-{[(3,4-dichlorophenyl)carbonyl]amino}phenyl)sulfonyl]prolinate](/img/structure/B11076799.png)
![2-methyl-N'-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide](/img/structure/B11076801.png)

![2-[(dibenzylamino)methyl]-4-(4-methoxyphenyl)-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11076824.png)
![1,3-bis{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}propan-2-one](/img/structure/B11076830.png)
![4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11076839.png)
![11-(2-methylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11076840.png)
![methyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-[2-(4-nitrophenyl)hydrazinyl]alaninate](/img/structure/B11076849.png)
![N-(4-chlorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B11076856.png)
![4-[6-(Acetyloxy)-7-chloro-1,2,3,9A-tetrahydro-3AH-spiro[cyclopenta[B]chromene-9,1'-cyclopentan]-3A-YL]-6-chloro-1,3-phenylene diacetate](/img/structure/B11076858.png)
![ethyl 4-[(3-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate](/img/structure/B11076874.png)
![(4Z)-4-{2-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11076889.png)
